1,3,5-Tris(4-cyanophenyl)benzene
Overview
Description
1,3,5-Tris(4-cyanophenyl)benzene is a compound characterized by its triangular shape, with three 4-cyanophenyl groups attached to a central benzene ring at the 1,3,5-positions . This compound is known for its high purity and is often used as a precursor for synthesizing nitrogen-rich triazine-based covalent organic frameworks (COFs) that serve as photocatalysts for hydrogen evolution reactions (HERs) .
Mechanism of Action
Target of Action
The primary target of 1,3,5-Tris(4-cyanophenyl)benzene is the synthesis of nitrogen-rich triazine-based Covalent Organic Frameworks (COFs) . These COFs are used as photocatalysts for hydrogen evolution reactions (HERs) .
Mode of Action
This compound interacts with its targets through its unique structure. It is triangular shaped with three 4-cyanophenyl groups attached to a central benzene at 1,3,5-positions . This structure allows it to act as a bridging ligand, facilitating the synthesis of COFs .
Biochemical Pathways
The compound plays a crucial role in the synthesis of nitrogen-rich triazine-based COFs . These COFs, in turn, are involved in photocatalytic hydrogen evolution reactions (HERs), photo-induced atom transfer radical polymerization, and iodine sensing .
Result of Action
The result of the action of this compound is the formation of COFs that can act as effective photocatalysts for HERs . Additionally, it contributes to the creation of materials capable of iodine sensing .
Biochemical Analysis
Biochemical Properties
It is known to be a precursor for synthesising nitrogen-rich triazine-based COFs . These COFs can interact with various biomolecules and participate in biochemical reactions such as photocatalysis .
Cellular Effects
Its derivatives have been used in the synthesis of porous organic polymers, which show high selective and sensitive sensing of iodine and picric acid in real-time as fluorescent sensors .
Molecular Mechanism
Its derivatives have been used in the synthesis of porous organic polymers, which show high selective and sensitive sensing of iodine and picric acid in real-time as fluorescent sensors .
Temporal Effects in Laboratory Settings
Its derivatives have been used in the synthesis of porous organic polymers, which show high selective and sensitive sensing of iodine and picric acid in real-time as fluorescent sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris(4-cyanophenyl)benzene can be synthesized through various methods. One common approach involves the polymerization of this compound with hydrazine hydrate catalyzed by sulfur powder . This method is known for its high selectivity and sensitivity in capturing iodine and picric acid in real-time as a fluorescent sensor .
Industrial Production Methods
Industrial production of this compound typically involves large-scale preparation strategies. For instance, a general strategy for kilogram-scale preparation of highly crystalline covalent triazine frameworks has been reported . This method ensures high purity and consistency in the production of the compound.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris(4-cyanophenyl)benzene undergoes various chemical reactions, including:
Polymerization: It can polymerize with hydrazine hydrate to form porous organic polymers.
Cross-Coupling Reactions: It participates in polycondensation cross-coupling reactions to form COF networks.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate and sulfur powder for polymerization . The conditions often involve catalysis and controlled environments to ensure high selectivity and sensitivity.
Major Products Formed
The major products formed from these reactions include nitrogen-rich triazine-based COFs and porous organic polymers . These products are known for their high sensitivity and selectivity in various applications.
Scientific Research Applications
1,3,5-Tris(4-cyanophenyl)benzene has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-carboxyphenyl)benzene: This compound is used as a building block for metal-organic frameworks and has applications in gas adsorption and separation technologies.
1,3,5-Tris(4-hydroxyphenyl)benzene:
Uniqueness
1,3,5-Tris(4-cyanophenyl)benzene is unique due to its high selectivity and sensitivity in capturing iodine and picric acid, making it an excellent precursor for synthesizing nitrogen-rich triazine-based COFs . Its ability to form highly crystalline covalent triazine frameworks also sets it apart from similar compounds .
Properties
IUPAC Name |
4-[3,5-bis(4-cyanophenyl)phenyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H15N3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHXHTKJBSJQPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179224 | |
Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382137-78-2 | |
Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=382137-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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